

# IUPAC name for 6-fluoro-N,N-diethyltryptamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-fluoro-N,N-diethyltryptamine

Cat. No.: B1220290 Get Quote

An In-Depth Technical Guide on 6-fluoro-N,N-diethyltryptamine

### Introduction

This document provides a comprehensive technical overview of **6-fluoro-N,N-diethyltryptamine** (6-F-DET), a substituted tryptamine derivative. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. It covers the compound's chemical properties, synthesis, analytical characterization, and pharmacological profile, with a focus on its interaction with serotonin receptors.

## **Chemical Identity and Properties**

**6-fluoro-N,N-diethyltryptamine** is a fluorinated analog of the psychedelic compound N,N-diethyltryptamine (DET). The introduction of a fluorine atom at the 6-position of the indole ring significantly modifies its pharmacological properties.

IUPAC Name: N,N-diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine.[1][2]

Synonyms: 6-F-DET, 6-fluoro-DET, N,N-diethyl-6-fluoro-1H-indole-3-ethanamine.[1][3]

# **Physicochemical Properties**

A summary of the key physicochemical properties of **6-fluoro-N,N-diethyltryptamine** is presented in Table 1.



| Property             | Value                                                            | Reference(s) |  |
|----------------------|------------------------------------------------------------------|--------------|--|
| Molecular Formula    | C14H19FN2                                                        | [1][2]       |  |
| Molar Mass           | 234.318 g/mol                                                    | [1]          |  |
| CAS Number           | 2836-69-3                                                        | [1][2]       |  |
| Appearance           | Not specified in literature; likely a solid at room temperature. |              |  |
| UV Absorption Maxima | 220, 284 nm                                                      | [3]          |  |
| SMILES               | CCN(CC)CCC1=CNC2=C1C=<br>CC(=C2)F                                | [1]          |  |
| InChI Key            | RPWUTEXLVPDNEA-<br>UHFFFAOYSA-N                                  | [1]          |  |

## **Synthesis and Characterization**

While a specific, detailed synthesis protocol for **6-fluoro-N,N-diethyltryptamine** is not readily available in peer-reviewed literature, its structure lends itself to established synthetic routes for tryptamines, most notably the Fischer indole synthesis.[4][5]

# Representative Synthesis Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for creating the indole core of tryptamines from a substituted phenylhydrazine and a carbonyl compound.[4]

#### Reaction Scheme:

- Hydrazone Formation: Reaction of (4-fluorophenyl)hydrazine with 4-(diethylamino)butanal diethyl acetal under acidic conditions to form the corresponding hydrazone.
- Indolization: Cyclization of the hydrazone intermediate under strong acid catalysis (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) with heating.



• Work-up and Purification: Neutralization of the reaction mixture, extraction of the product with an organic solvent, followed by purification, typically via column chromatography or recrystallization of a salt form (e.g., fumarate or hydrochloride).

#### **Detailed Experimental Protocol:**

- Step 1: Hydrazone Formation:
  - To a solution of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).
  - Add 4-(diethylamino)butanal diethyl acetal (1.0 eq) to the mixture.
  - Stir the reaction at room temperature for 4-6 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.
  - Remove the solvent under reduced pressure. The resulting crude hydrazone can be used directly in the next step.
- Step 2: Indolization and Purification:
  - Add Eaton's reagent (7.7% w/w phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid to the crude hydrazone.
  - Heat the mixture to 80-100 °C for 2-4 hours, monitoring the reaction by TLC.
  - Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
  - Basify the aqueous solution with a strong base (e.g., 10 M NaOH) to a pH > 12, keeping the mixture cool in an ice bath.
  - Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
  - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.



 Purify the residue using silica gel column chromatography with a suitable eluent system (e.g., dichloromethane/methanol/ammonia gradient) to afford pure 6-fluoro-N,Ndiethyltryptamine freebase.

# **Analytical Characterization**

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. Expected results are summarized in Table 2.

| Technique           | Expected Data                                                                                                                                                                                                                                               |  |  |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| <sup>1</sup> H NMR  | Signals corresponding to the aromatic protons on the indole ring (with splitting patterns influenced by the fluorine atom), the ethyl protons on the side chain, the diethylamino group protons, and a broad singlet for the indole N-H.                    |  |  |
| <sup>13</sup> C NMR | Resonances for the 14 carbon atoms, including characteristic shifts for the fluorine-bearing aromatic carbon and the carbons of the indole and diethylaminoethyl moieties.                                                                                  |  |  |
| GC-MS               | A molecular ion peak (M+) at m/z 234, and a characteristic base peak at m/z 86 corresponding to the [CH <sub>2</sub> =N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> fragment resulting from cleavage of the bond beta to the indole ring. |  |  |
| FTIR                | Characteristic absorption bands for N-H stretching (indole), C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and a strong C-F stretching band.                                                                                          |  |  |

# **Pharmacology**

**6-fluoro-N,N-diethyltryptamine** is primarily characterized by its activity at serotonin receptors, particularly the 5-HT<sub>2a</sub> subtype.



## **Pharmacodynamics**

The compound is a partial agonist at the serotonin 5-HT<sub>2a</sub> receptor.[1] Unlike many other 5-HT<sub>2a</sub> agonists, it does not produce hallucinogenic effects in humans or the head-twitch response (HTR) in rodents, a key behavioral proxy for hallucinogenic potential.[1] This has led to its use as an active placebo in clinical trials of psychedelic drugs.[1]

The lack of psychedelic effects is hypothesized to be due to biased agonism at the 5-HT<sub>2a</sub> receptor. Specifically, 6-F-DET is thought to be a weak agonist of the Gq-protein signaling pathway, which is considered critical for the hallucinogenic effects of tryptamines.[1]

## **Receptor Binding Profile**

Quantitative receptor binding data (e.g., K<sub>i</sub> values) for **6-fluoro-N,N-diethyltryptamine** are not available in the published literature. However, data for the closely related primary amine, 6-fluorotryptamine (6-FT), provides some insight into the potential affinity of 6-fluoro substituted tryptamines.

| Compound                               | Receptor           | Kı (nM)               | EC50 (nM)             | Efficacy<br>(E <sub>max</sub> ) | Reference(s |
|----------------------------------------|--------------------|-----------------------|-----------------------|---------------------------------|-------------|
| 6-<br>fluorotryptami<br>ne             | 5-HT <sub>1a</sub> | 267                   | 54                    | -                               | [6]         |
| 5-HT <sub>2a</sub>                     | 606                | 4.56 / 81             | 101%                  | [6]                             |             |
| SERT<br>(Release)                      | -                  | 4.4                   | -                     | [6]                             |             |
| 6-fluoro-N,N-<br>diethyltrypta<br>mine | 5-HT <sub>2a</sub> | Data not<br>available | Data not<br>available | Partial<br>Agonist              | [1]         |

# Signaling Pathways and Experimental Workflows 5-HT<sub>2a</sub> Receptor Signaling Pathway



Activation of the 5-HT<sub>2a</sub> receptor by an agonist typically initiates the Gq-protein signaling cascade. This pathway is crucial for the downstream cellular effects of serotonin and psychedelic compounds. **6-fluoro-N,N-diethyltryptamine** is a weak activator of this pathway. [1]



Click to download full resolution via product page

Caption: 5-HT<sub>2a</sub> receptor Gq signaling pathway weakly activated by 6-F-DET.

## **Experimental Protocols and Workflows**

This experiment is designed to determine the binding affinity (K<sub>i</sub>) of a test compound by measuring its ability to displace a known radioligand from a receptor.[7][8]





Click to download full resolution via product page

Caption: Workflow for a competitive radioligand receptor binding assay.



#### Protocol Details:

- Preparation: Cell membranes expressing the human 5-HT<sub>2a</sub> receptor are prepared. A radioligand with high affinity for the receptor (e.g., [3H]ketanserin) is used. The test compound, 6-F-DET, is serially diluted.
- Incubation: In assay tubes, the membranes, a fixed concentration of radioligand, and varying concentrations of 6-F-DET are combined in an appropriate buffer. Total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand) tubes are included.
   The mixture is incubated to reach equilibrium.
- Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes (and any bound radioligand). The filters are washed with ice-cold buffer to remove unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC<sub>50</sub> (the concentration of competitor that inhibits 50% of specific binding). The K<sub>i</sub> is then calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.

The HTR is a rapid, rotational head movement in rodents that is a reliable behavioral proxy for 5-HT<sub>2a</sub> receptor-mediated psychedelic effects in humans.[9][10] 6-F-DET is known to be inactive in this assay.[1]

#### Protocol Details:

- Animal Preparation: Male C57BL/6J mice are used. A small neodymium magnet is surgically affixed to the skull of each mouse, and animals are allowed to recover for at least one week.
   [9]
- Drug Administration: Mice are administered 6-F-DET (or a positive control like DOI, or vehicle) via subcutaneous or intraperitoneal injection at various doses.



- Data Collection: Immediately after injection, each mouse is placed individually into a cylindrical enclosure surrounded by a magnetometer coil. The coil detects the movement of the head-mounted magnet. The session is typically recorded for 30-60 minutes.
- Data Analysis: The electronic signal from the magnetometer is recorded. Head twitches are identified as characteristic high-amplitude, high-frequency events. Automated analysis software or validated machine-learning algorithms are used to count the number of HTR events.[9][11]
- Statistical Analysis: The dose-response relationship is analyzed. The number of head twitches in the drug-treated groups is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

### Conclusion

**6-fluoro-N,N-diethyltryptamine** is a pharmacologically interesting molecule that acts as a partial agonist at the 5-HT<sub>2a</sub> receptor without inducing the classic psychedelic effects associated with this target. Its unique profile as a non-hallucinogenic 5-HT<sub>2a</sub> agonist, likely due to biased signaling, makes it a valuable tool for dissecting the complex pharmacology of serotonin receptors and has led to its use as an active placebo in clinical research. Further investigation is required to fully elucidate its binding affinities at various receptors and its complete metabolic profile. The experimental protocols and workflows detailed in this guide provide a framework for future research into this and related compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. 6-Fluoro-DET Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Fischer indole synthesis Wikipedia [en.wikipedia.org]



- 5. researchgate.net [researchgate.net]
- 6. 6-Fluorotryptamine Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Receptor Binding Assays for HTS and Drug Discovery Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Use of the head-twitch response to investigate the structure—activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines PMC [pmc.ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [IUPAC name for 6-fluoro-N,N-diethyltryptamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220290#iupac-name-for-6-fluoro-n-n-diethyltryptamine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com